

Application Notes and Protocols for the Solid-Phase Synthesis of UNP-6457

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Compound of Interest

Compound Name: UNP-6457

Cat. No.: B15582851

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Disclaimer: The following protocol is a representative methodology for the solid-phase synthesis of a cyclic nonapeptide inhibitor of the MDM2-p53 interaction, based on the publicly available information for **UNP-6457**. The exact amino acid sequence and detailed experimental parameters for the synthesis of **UNP-6457** are contained within the supporting information of the scientific publication "DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor" and are not fully available in the public domain. This protocol is intended as a detailed guide and a starting point for the synthesis of similar cyclic peptides.

Introduction

UNP-6457 is a potent, neutral, macrocyclic nonapeptide inhibitor of the MDM2-p53 protein-protein interaction, discovered through DNA-encoded library screening.^{[1][2][3][4]} Its cyclic nature and inclusion of non-standard amino acids, such as 3-trifluoromethyl phenylalanine and D-propargyl glycine, contribute to its high binding affinity and potential for development as a therapeutic agent.^[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of a representative cyclic peptide analogous to **UNP-6457**, employing Fmoc/tBu chemistry.

Principle of the Method

The synthesis is performed on a solid support (resin), which allows for the sequential addition of Fmoc-protected amino acids to build the linear peptide chain. Following the assembly of the

linear precursor, on-resin cyclization is performed. Finally, the cyclic peptide is cleaved from the resin, and all protecting groups are removed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Reagents

Category	Item	Grade
Resin	Rink Amide MBHA resin	100-200 mesh, 0.5-0.8 mmol/g
Amino Acids	Fmoc-protected amino acids (including standard and non-standard residues)	Synthesis grade
Coupling Reagents	HBTU, HOBt, DIC	Synthesis grade
Deprotection Reagent	Piperidine	ACS grade
Solvents	DMF, DCM, NMP, Diethyl ether	HPLC grade
Bases	DIPEA	Synthesis grade
Cleavage Cocktail	Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water	Reagent grade
Purification	Acetonitrile (ACN), Water	HPLC grade

Experimental Protocol

Resin Preparation

- Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
- Wash the resin with DMF (3x) and DCM (3x).

Linear Peptide Synthesis (Automated or Manual)

The linear peptide is assembled on the resin using a standard Fmoc SPPS protocol. Each cycle consists of a deprotection step followed by a coupling step.

Fmoc Deprotection:

- Add 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the vessel.
- Add 20% piperidine in DMF to the resin.
- Agitate for 15 minutes.
- Drain and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

Amino Acid Coupling:

- In a separate vial, dissolve the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
- Add DIPEA (8 eq) to the amino acid solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate for 2 hours at room temperature.
- Drain and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Repeat the deprotection and coupling steps for each amino acid in the sequence.

On-Resin Cyclization

- After the final amino acid has been coupled, perform a final Fmoc deprotection to expose the N-terminal amine.
- Wash the resin extensively with DMF.
- For head-to-tail cyclization, dissolve HATU (4 eq) and DIPEA (8 eq) in DMF.

- Add the cyclization cocktail to the resin and agitate for 4 hours at room temperature.
- Wash the resin with DMF (5x), DCM (3x), and methanol (3x).
- Dry the resin under vacuum.

Cleavage and Deprotection

- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
- Add the cleavage cocktail to the dried resin in the reaction vessel.
- Agitate for 3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
- Dry the crude peptide pellet under vacuum.

Purification

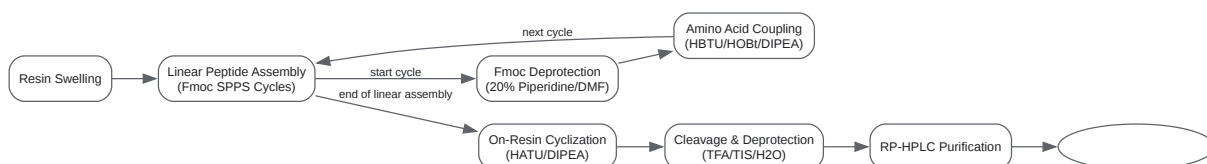
- Dissolve the crude peptide in a minimal amount of ACN/water.
- Purify the peptide by preparative RP-HPLC using a C18 column.
- Use a linear gradient of ACN in water (both containing 0.1% TFA).
- Monitor the elution at 220 nm and 280 nm.
- Collect the fractions containing the pure peptide.
- Confirm the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
- Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary

Parameter	Value	Unit
Resin Loading	0.6	mmol/g
Amino Acid Excess (Coupling)	4	equivalents
Coupling Reagent Excess (HBTU/HOBt)	3.9 / 4	equivalents
Base Excess (DIPEA for coupling)	8	equivalents
Cyclization Reagent Excess (HATU)	4	equivalents
Base Excess (DIPEA for cyclization)	8	equivalents
Fmoc Deprotection Time	5 + 15	minutes
Coupling Reaction Time	2	hours
Cyclization Reaction Time	4	hours
Cleavage Time	3	hours
RP-HPLC Gradient	5-95% ACN over 30 min	% ACN
Expected Final Yield (after purification)	10-20	%

Visualizations

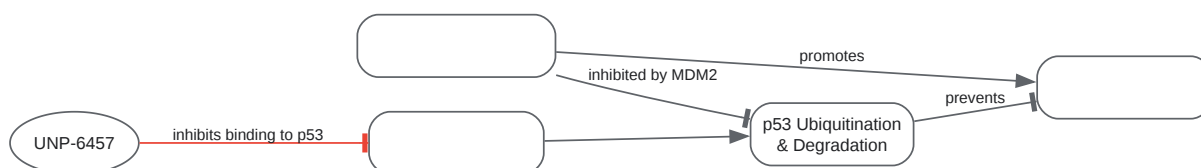
Experimental Workflow



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Caption: Solid-phase peptide synthesis workflow for **UNP-6457**.

UNP-6457 Signaling Pathway Inhibition



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Caption: **UNP-6457** inhibits the MDM2-p53 interaction.

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References

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